molecular formula C5H6O3 B157034 5-Hydroxymethyl-3(2H)-furanone CAS No. 138370-63-5

5-Hydroxymethyl-3(2H)-furanone

Cat. No. B157034
M. Wt: 114.1 g/mol
InChI Key: FTDOHINDTOUIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxymethyl-3(2H)-furanone, commonly known as HMF, is an organic compound with the chemical formula C6H6O3. It is a colorless crystalline solid that is soluble in water and has a sweet taste. HMF is an important intermediate in the production of various chemicals, including pharmaceuticals, plastics, and food additives. It is also found naturally in some foods, such as honey and roasted coffee.

Mechanism Of Action

HMF has been shown to have various biological activities, including antioxidant, anti-inflammatory, and antimicrobial activities. The mechanism of action of HMF is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body.

Biochemical And Physiological Effects

HMF has been shown to have various biochemical and physiological effects on the body. It has been shown to have a protective effect against oxidative stress, which is associated with various diseases, including cancer and cardiovascular disease. HMF has also been shown to have a hypoglycemic effect, which may be beneficial for individuals with diabetes.

Advantages And Limitations For Lab Experiments

HMF has several advantages for use in lab experiments, including its availability, low cost, and ease of synthesis. However, it also has some limitations, including its instability in aqueous solutions and its potential to undergo degradation reactions.

Future Directions

There are several future directions for research on HMF, including the development of new synthesis methods, the investigation of its biological activities, and the development of new applications in various fields, including pharmaceuticals, food additives, and biofuels. Some potential areas of research include the development of HMF-based drugs for the treatment of various diseases, the investigation of the potential health benefits of HMF in humans, and the development of new HMF-based biofuels.

Synthesis Methods

The synthesis of HMF can be achieved through various methods, including acid-catalyzed dehydration of fructose, glucose, or sucrose, and the oxidation of 5-hydroxymethylfurfural (HMF). The acid-catalyzed dehydration method is the most widely used method for the production of HMF. In this method, fructose is treated with an acid catalyst, such as hydrochloric acid or sulfuric acid, at high temperatures to produce HMF.

Scientific Research Applications

HMF has been extensively studied for its potential applications in various fields, including pharmaceuticals, food additives, and biofuels. In pharmaceuticals, HMF is used as an intermediate in the synthesis of various drugs, including antihypertensive agents and anticancer drugs. In food additives, HMF is used as a flavoring agent, and it is also used in the production of caramel color. In biofuels, HMF is considered a potential substitute for petroleum-based fuels.

properties

CAS RN

138370-63-5

Product Name

5-Hydroxymethyl-3(2H)-furanone

Molecular Formula

C5H6O3

Molecular Weight

114.1 g/mol

IUPAC Name

5-(hydroxymethyl)furan-3-one

InChI

InChI=1S/C5H6O3/c6-2-5-1-4(7)3-8-5/h1,6H,2-3H2

InChI Key

FTDOHINDTOUIDG-UHFFFAOYSA-N

SMILES

C1C(=O)C=C(O1)CO

Canonical SMILES

C1C(=O)C=C(O1)CO

Other CAS RN

138370-63-5

synonyms

5-(Hydroxymethyl)-3(2H)-furanone

Origin of Product

United States

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